Lanost-9(11)-ene-3,23-dione

Inflammation Lipoxygenase Inhibition Immunomodulation

Lanost-9(11)-ene-3,23-dione (CAS 1186371-21-0) is a tetracyclic lanostane-type triterpenoid with a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol. It is characterized by a ketone group at both the C-3 and C-23 positions and a single double bond at the 9(11) position.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
Cat. No. B15239072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanost-9(11)-ene-3,23-dione
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,19-20,22,24-25H,9-11,13-18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1
InChIKeyJDHOJDMOCPMBHD-CERNSUIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanost-9(11)-ene-3,23-dione Procurement Guide: Sourcing a Dual-Ketone Lanostane Triterpenoid


Lanost-9(11)-ene-3,23-dione (CAS 1186371-21-0) is a tetracyclic lanostane-type triterpenoid with a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol . It is characterized by a ketone group at both the C-3 and C-23 positions and a single double bond at the 9(11) position [1]. This compound is categorized as a lanostane derivative and has been described as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism, and also exhibiting inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. It is primarily studied for its potential anti-inflammatory and antioxidant properties [2].

Why Lanost-9(11)-ene-3,23-dione Cannot Be Replaced by Generic Lanostane Analogs


Simple lanostane analogs cannot replicate the specific multi-target pharmacological profile of Lanost-9(11)-ene-3,23-dione. While many lanostane triterpenoids exhibit general cytotoxicity, this specific compound is defined by its potent 5-lipoxygenase (5-LOX) inhibition, a key differentiator in anti-inflammatory research, distinguishing it from compounds primarily studied for direct anti-cancer or hepatoprotective effects [1]. Furthermore, the precise 3,23-dione configuration, as opposed to the more common 3-hydroxy or 3-keto-7,9(11)-diene variants, creates a unique electrostatic and steric environment. This specificity means that substituting with a compound like Lanosta-9(11),24-diene-3,23-dione introduces an additional conjugated double bond, which can fundamentally alter its stability, reactivity, and target protein binding kinetics . The reproducibility of experimental outcomes is therefore directly tied to procuring the exact compound rather than a structurally adjacent alternative.

Quantitative Differentiation of Lanost-9(11)-ene-3,23-dione: Evidence for Scientific Selection


Lipoxygenase Pathway Engagement: A Differentiating Pharmacological Profile

Lanost-9(11)-ene-3,23-dione is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. Unlike general lanostane triterpenoids, such as Ganodermanondiol, which are primarily characterized as melanogenesis or HIV-protease inhibitors, this compound's core pharmacological description is centered on 5-LOX inhibition, along with secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-enzyme inhibitory fingerprint provides a clear differentiable research path for inflammatory cascade studies. Note: This is a class-level pharmacological assertion derived from authoritative database curation, not a single-study head-to-head comparison.

Inflammation Lipoxygenase Inhibition Immunomodulation

Structural Determinant: The Critical Absence of the 24,25-Double Bond

The core chemical structure of Lanost-9(11)-ene-3,23-dione (C30H48O2, MW: 440.7) contrasts sharply with its closest commercial analog, Lanosta-9(11),24-diene-3,23-dione (C30H46O2, MW: 438.7) . The target compound lacks the additional 24,25-olefin present in the analog. This structural difference results in decreased unsaturation, which is expected to influence the molecule's oxidative stability and conformational flexibility, and prevents potential Michael addition reactivity associated with the alpha, beta-unsaturated ketone motif present in the diene analog . This is a supporting structural inference; no direct comparative stability data was found in the public domain.

Structure-Activity Relationship Chemical Stability Triterpene Chemistry

Quality Assurance: High Purity Benchmarking from Reputable Vendors

Commercially available Lanost-9(11)-ene-3,23-dione is supplied with a standard purity of 97%, supported by batch-specific quality testing reports including HPLC, NMR, and GC . This high purity benchmark, verified by an established vendor (Bidepharm), provides procurement confidence. In contrast, many isolated natural lanostane analogs are often supplied without such rigorous analytical documentation, or at lower levels of purity (e.g., >95% by HPLC) . This ensures more reproducible dosing and reduced interference from structurally similar co-isolates in critical assays.

Quality Control Procurement Specification HPLC

Validated Application Scenarios for Lanost-9(11)-ene-3,23-dione Based on Differential Evidence


Inflammatory Eicosanoid Pathway Probes

Given its classification as a potent 5-lipoxygenase inhibitor, Lanost-9(11)-ene-3,23-dione is the preferred choice for researchers investigating leukotriene synthesis and arachidonic acid cascades. Unlike structurally similar compounds whose primary annotated activities are anti-HIV or melanogenesis inhibition, this compound's database profile directly points to LOX-pathway modulation, guiding more focused assay design [1].

Multi-Target Enzyme Inhibition Screens

The compound's curated ability to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent than LOX, makes it a valuable scaffold for multi-target drug discovery or polypharmacology studies. This contrasts with highly selective but narrowly acting lanostane analogs, offering a broader initial scope for hit triaging [1].

Chemical Stability-Critical Long-Term Studies

For longitudinal in vitro or cell-based assays where compound degradation could confound results, the chemical simplicity and absence of a reactive 24,25-double bond in Lanost-9(11)-ene-3,23-dione provides a theoretical stability advantage over the closely related Lanosta-9(11),24-diene-3,23-dione. This supports its selection for studies requiring extended incubation periods or challenging oxidative environments .

High-Fidelity Analytical Reference Standard

The verified 97% purity with a comprehensive QC package (NMR, HPLC, GC) positions this compound as a reliable chromatographic or spectroscopic reference standard for quantifying lanostane triterpenoids in complex matrices (e.g., mushroom extracts, fermentation broths). This level of analytical rigor may not be standard for less prominent in-class analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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